Fmoc-Gly-D-Ala-D-Ala-OH
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Overview
Description
The compound Fmoc-Gly-D-Ala-D-Ala-OH is a peptide derivative used extensively in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used to protect the amine group of amino acids during peptide synthesis. The compound consists of glycine (Gly), D-alanine (D-Ala), and another D-alanine (D-Ala) linked together, with the Fmoc group protecting the N-terminus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-D-Ala-D-Ala-OH typically involves the following steps:
Sequential Coupling: The process is repeated to add another D-alanine to the growing peptide chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is removed using a base like piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The compound undergoes peptide bond formation with other amino acids using coupling reagents like HBTU and DIPEA.
Common Reagents and Conditions:
Fmoc Protection: Fmoc-Cl, sodium bicarbonate, DMF.
Coupling: HBTU, DIPEA, DMF.
Deprotection: Piperidine in DMF.
Major Products:
Deprotected Peptide: Removal of the Fmoc group yields the free amine form of the peptide.
Extended Peptide Chains: Sequential coupling reactions extend the peptide chain with additional amino acids.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Gly-D-Ala-D-Ala-OH is used as a building block in the synthesis of longer peptides and proteins.
Biology:
Protein Engineering: The compound is used in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine:
Drug Development: It is used in the development of peptide-based therapeutics and vaccines.
Industry:
Mechanism of Action
The mechanism of action of Fmoc-Gly-D-Ala-D-Ala-OH involves its role as a protected peptide building block. The Fmoc group protects the amine group during peptide synthesis, preventing unwanted side reactions. The protected peptide can then be sequentially coupled with other amino acids to form longer peptide chains. The Fmoc group is removed using a base like piperidine, allowing the free amine to participate in further reactions .
Comparison with Similar Compounds
Fmoc-D-Ala-OH: A similar compound with a single D-alanine.
Fmoc-Gly-OH: A similar compound with only glycine.
Fmoc-D-Glu (OtBu)-OH: A similar compound with D-glutamic acid.
Uniqueness: Fmoc-Gly-D-Ala-D-Ala-OH is unique due to its specific sequence of glycine and two D-alanine residues, making it particularly useful in the synthesis of peptides that require this specific sequence .
Properties
Molecular Formula |
C23H25N3O6 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H25N3O6/c1-13(21(28)26-14(2)22(29)30)25-20(27)11-24-23(31)32-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,19H,11-12H2,1-2H3,(H,24,31)(H,25,27)(H,26,28)(H,29,30)/t13-,14-/m1/s1 |
InChI Key |
GBYJIRGCZVLCJK-ZIAGYGMSSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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